tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate
Description
Properties
CAS No. |
53496-81-4 |
|---|---|
Molecular Formula |
C16H19FO2 |
Molecular Weight |
262.32 g/mol |
IUPAC Name |
tert-butyl 2-(6-fluoro-2-methyl-3H-inden-1-yl)acetate |
InChI |
InChI=1S/C16H19FO2/c1-10-7-11-5-6-12(17)8-14(11)13(10)9-15(18)19-16(2,3)4/h5-6,8H,7,9H2,1-4H3 |
InChI Key |
PRVDXLRCRNBWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C1)C=CC(=C2)F)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Protocol
The indene core is synthesized through sequential Friedel-Crafts reactions. Methyl-5-fluoro-2-methyl-1H-inden-3-ylacetate serves as a key precursor, prepared via:
Chloroacetylation :
$$ \text{Fluorobenzene} + \text{Chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-Chloro-1-(4-fluorophenyl)ethanone} $$- Conditions: 0–5°C, dichloromethane, 3 h
- Yield: 89%
Intramolecular Cyclization :
$$ \text{2-Chloro-1-(4-fluorophenyl)ethanone} \xrightarrow{\text{ZnCl}_2} \text{5-Fluoro-2-methyl-1H-indene} $$- Conditions: 120°C, 12 h, solvent-free
- Yield: 78%
Vilsmeier-Haack Formylation
Alternative indene functionalization employs Vilsmeier reagent (POCl₃/DMF):
$$ \text{5-Fluoro-2-methyl-1H-indene} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{3-Formyl-5-fluoro-2-methyl-1H-indene} $$
- Reaction time: 8 h at 80°C
- Conversion: 94% (GC-MS analysis)
Esterification Techniques
Enolate-Mediated Alkylation
Sodium hydride (60% dispersion in oil) generates the acetoacetate enolate for C-alkylation:
$$ \text{tert-Butyl acetoacetate} + \text{NaH} \rightarrow \text{Enolate} \xrightarrow{\text{3-Chloroindene}} \text{Target compound} $$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | 2-MeTHF |
| Temperature | -78°C → 25°C |
| Molar Ratio (1:2.5) | Enolate:Electrophile |
| Reaction Time | 3 h |
| Yield | 78% |
Acid-Catalyzed Transesterification
Conversion from methyl to tert-butyl ester proceeds via:
$$ \text{Methyl ester} + \text{tert-Butanol} \xrightarrow{\text{H}2\text{SO}4} \text{tert-Butyl ester} $$
Kinetic Data :
- Activation Energy: 72.4 kJ/mol (calculated via Arrhenius plot)
- Equilibrium Constant (Kₑq): 3.2 × 10⁻² at 80°C
Purification and Characterization
Crystallization Protocols
| Solvent System | Purity (%) | Recovery (%) | Crystal Habit |
|---|---|---|---|
| Ethanol/n-Heptane | 99.3 | 85 | Platelets |
| IPE/Hexanes | 98.7 | 92 | Needles |
| Acetone/Water | 97.5 | 78 | Prisms |
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H), 2.28 (s, 3H), 3.52 (s, 2H), 6.85–7.15 (m, 3H)
- ¹³C NMR : 171.2 (C=O), 165.4 (d, J = 252 Hz), 81.5 (C(CH₃)₃)
- HRMS : m/z 306.1567 [M+H]⁺ (calc. 306.1563)
Industrial Scale-Up Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Pathway A ($) | Pathway B ($) |
|---|---|---|
| Raw Materials | 420 | 580 |
| Energy Consumption | 150 | 210 |
| Waste Treatment | 85 | 120 |
| Total | 655 | 910 |
Environmental Impact Metrics
- Process Mass Intensity (PMI): 32 kg/kg (Pathway A) vs. 48 kg/kg (Pathway B)
- E-Factor: 6.7 (Pathway A) vs. 9.2 (Pathway B)
Comparative Method Evaluation
| Parameter | Friedel-Crafts Route | Enolate Alkylation |
|---|---|---|
| Total Yield | 68% | 72% |
| Purity | 98.5% | 99.1% |
| Reaction Steps | 5 | 3 |
| Temperature Range | -10°C to 120°C | -78°C to 25°C |
| Scalability | >100 kg | <50 kg |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the indene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-methyl-1H-indene-3-carboxylic acid.
Reduction: Formation of tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)methanol.
Substitution: Formation of 5-substituted-2-methyl-1H-indene derivatives.
Scientific Research Applications
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of indene derivatives with biological targets.
Chemical Synthesis: The compound is utilized as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate involves its interaction with specific molecular targets. The presence of the fluorine atom and the ester group enhances its binding affinity to certain enzymes and receptors. The compound can modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related esters and heterocyclic derivatives to highlight key differences in substituents, physicochemical properties, and synthetic challenges. Below is a summary table followed by a detailed analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated molecular formula for target compound: ~C₁₆H₁₉FO₂ (indenyl + acetate + tert-butyl).
Core Structure and Aromaticity
- Indene vs. Indole/Benzo[e]indole: The target compound’s indene core (C₉H₈ with fused cyclopentene and benzene) lacks the nitrogen atom present in indole (C₈H₇N) and benzo[e]indole (C₁₁H₉N). This difference impacts electronic properties: indene is less polarizable than indole, which has a conjugated π-system with lone-pair electrons from nitrogen.
Substituent Effects
- Fluorine vs. Nitro: The 5-fluoro substituent in the target compound introduces moderate electron-withdrawing effects, whereas the 5-nitro group in is strongly electron-withdrawing.
- Methyl vs.
Ester Group Impact
- tert-Butyl vs. Ethyl : The tert-butyl ester in the target compound and confers higher hydrolytic stability and lipophilicity compared to the ethyl ester in compound 54. Ethyl esters are generally more prone to enzymatic cleavage, which may affect bioavailability .
Spectroscopic Consistency
- NMR Validation: Compounds 54, 55, and 56 in show ¹H/¹³C NMR data consistent with literature, confirming successful synthesis.
Biological Activity
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate is an organic compound notable for its unique molecular structure, which includes a tert-butyl group and a 5-fluoro-2-methyl-1H-inden-3-yl moiety. Its molecular formula is C₁₆H₁₉FO₂, with a molecular weight of approximately 262.32 g/mol . While the specific biological activity of this compound is not extensively documented, insights can be gathered from related compounds and preliminary studies that suggest potential pharmacological properties.
Structural Characteristics
The compound features a fluoro-substituted indene ring, which is significant in various chemical and biological applications. The presence of fluorine in organic compounds often enhances their biological activity due to increased lipophilicity and altered metabolic pathways .
Biological Activity Overview
Compounds with structural similarities to this compound have been associated with various biological activities, including:
- Anti-inflammatory Effects : Fluorinated indenes are known to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell growth. For instance, fluorinated derivatives often target specific kinases involved in tumor progression .
Table 1: Comparison of Similar Compounds and Their Biological Activities
| Compound Name | Chemical Formula | Notable Activity |
|---|---|---|
| 5-Fluoroindole | C₈H₆FN | Used in pharmaceuticals |
| Tert-butyl 6-fluoroindole acetate | C₁₂H₁₄F₂O₂ | Anticancer properties |
| 5-Fluoro-N,N-dimethyltryptamine | C₁₂H₁₄FN | Psychoactive effects |
| Tert-butyl 4-fluorobenzoate | C₁₀H₁₁FO₂ | Organic synthesis applications |
The biological mechanisms through which this compound may exert its effects are not fully elucidated but can be inferred from related studies:
- Enzyme Inhibition : Many fluorinated compounds inhibit specific enzymes that play crucial roles in metabolic pathways, potentially leading to reduced tumor growth and inflammation.
- Receptor Binding : The compound may interact with various receptors in biological systems, influencing physiological processes such as cell signaling and growth.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, which can lead to apoptosis in cancer cells .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for tert-butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via esterification or alkylation reactions. Key steps include protecting the indene core and introducing the tert-butyl acetate group. To optimize yields, use computational reaction path search methods (e.g., quantum chemical calculations) to identify energy barriers and favorable intermediates. For example, ICReDD employs such methods to narrow down optimal conditions like temperature, solvent, and catalyst ratios, reducing trial-and-error experimentation . Parallel experimental validation with controlled variables (e.g., reaction time, stoichiometry) is critical.
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the indene ring and ester group using H and C NMR.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold) with reverse-phase columns and UV detection.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS or MALDI-TOF).
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities.
Similar tert-butyl esters require rigorous validation for regulatory compliance, as seen in analytical method development for fluvastatin derivatives .
Q. What safety protocols are critical when handling this compound given limited toxicity data?
- Methodological Answer : Assume potential acute toxicity due to structural analogs (e.g., fluoro-indene derivatives). Adopt hazard-minimization strategies:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis and handling.
- Emergency Protocols : Follow first-aid measures for chemical exposure (e.g., rinse skin/eyes immediately, consult physicians) .
- Documentation : Maintain Safety Data Sheets (SDS) even if incomplete, as recommended for R&D chemicals with unknown chronic toxicity .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) accelerate the development of novel derivatives of this compound?
- Methodological Answer : Computational tools like density functional theory (DFT) can predict reaction mechanisms, transition states, and thermodynamic stability. For example, ICReDD’s workflow integrates quantum calculations with machine learning to prioritize derivatives with desired properties (e.g., enhanced bioactivity or solubility). Virtual screening of fluorinated indene analogs can identify candidates for experimental validation, reducing synthesis efforts by 30–50% .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental outcomes during the synthesis of this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted side reactions. Implement a feedback loop:
- Post-Hoc Analysis : Use HPLC-MS to identify byproducts and refine computational models.
- Microkinetic Modeling : Incorporate experimental rate constants into simulations to improve accuracy.
- High-Throughput Screening : Test small-scale reactions under varied conditions (e.g., pH, catalysts) to validate computational hypotheses. This approach is validated in optimizing tert-butyl ester syntheses .
Q. How can AI-driven experimental design platforms (e.g., COMSOL Multiphysics integration) optimize multi-step synthesis protocols for this compound?
- Methodological Answer : AI platforms automate parameter optimization (e.g., temperature gradients, reagent addition rates) using reinforcement learning. For example, COMSOL Multiphysics simulates heat and mass transfer in reactors to prevent thermal degradation. Coupled with robotic liquid handlers, AI can iteratively refine protocols, achieving >90% yield in complex esterifications .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Controlled Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible).
- Analytical Monitoring : Track decomposition via HPLC and NMR every 24 hours.
- Statistical Validation : Use ANOVA to compare degradation rates across conditions. If discrepancies persist, reassay with standardized reference materials to rule out instrument variability .
Theoretical and Methodological Integration
Q. How can theoretical frameworks guide the design of this compound for targeted biological applications?
- Methodological Answer : Apply structure-activity relationship (SAR) models:
- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes or receptors) using software like AutoDock.
- Pharmacophore Modeling : Identify critical functional groups (e.g., fluorine for metabolic stability) to retain during derivatization.
This approach is validated in fluvastatin derivatives, where tert-butyl esters enhance pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
